molecular formula C15H18N2O4S B11112375 Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11112375
M. Wt: 322.4 g/mol
InChI Key: INJGQFMHYGNWCJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of thioxopyrimidines and is characterized by the presence of a dimethoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the tetrahydropyrimidine ring. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be performed to introduce different ester groups.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thioxopyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)10-7-9(19-2)5-6-11(10)20-3/h5-7,13H,1-4H3,(H2,16,17,22)

InChI Key

INJGQFMHYGNWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

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